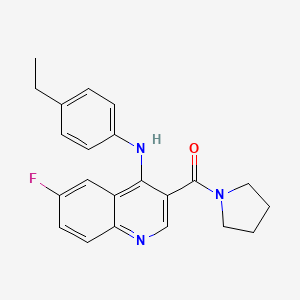

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c1-2-15-5-8-17(9-6-15)25-21-18-13-16(23)7-10-20(18)24-14-19(21)22(27)26-11-3-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSVWUFNEMCOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the construction of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a fluorinated ketone under acidic conditions to form the quinoline ring. The amino group is then introduced via nucleophilic substitution, followed by the attachment of the 4-ethylphenyl group through a coupling reaction.

The final step involves the introduction of the pyrrolidine ring. This can be achieved by reacting the intermediate quinoline derivative with pyrrolidine in the presence of a suitable catalyst, such as a palladium complex, under mild conditions to form the desired methanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the amino group or the quinoline ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: Due to its structural features, it may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The amino and pyrrolidine groups may enhance binding affinity to proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

Functional Group Analysis

- Pyrrolidine vs. Piperidine’s increased hydrophobicity may enhance binding to hydrophobic enzyme pockets .

- 4-Ethylphenylamino Group: Shared across analogs, this group likely facilitates π-π stacking interactions with ALDH1A1’s active site.

- Fluorine Substitution : The fluorine at position 6 enhances metabolic stability and electron-withdrawing effects, common in kinase and enzyme inhibitors .

Research Implications and Gaps

While structural comparisons provide insights, specific pharmacological data (e.g., IC50, pharmacokinetics) for the target compound remains unavailable. Further studies should:

Synthesize the target compound and validate ALDH1A1 inhibition.

Compare metabolic stability in hepatic microsomal assays.

Optimize substituents (e.g., cyclopropane groups) to balance potency and solubility.

Biological Activity

The compound (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone , also referred to as the EPM compound, is a synthetic organic molecule with a complex structure that includes a quinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 329.40 g/mol. Its structure features:

- A quinoline core with a fluorine atom at position 6.

- An amino group connected to a 4-ethylphenyl moiety.

- A pyrrolidine ring attached through a methanone group.

The biological activity of this compound is hypothesized to involve several mechanisms:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, potentially inhibiting replication and transcription processes.

- Enzyme Inhibition : The presence of functional groups may facilitate binding to various enzymes, affecting metabolic pathways.

- Receptor Interaction : The compound may interact with specific receptors, influencing signal transduction pathways involved in cell growth and proliferation.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising pharmacological properties:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

Preliminary research indicates potential anticancer activity, particularly against certain types of tumors. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in vitro.

Antiviral Effects

There are indications that this compound may possess antiviral properties, potentially by inhibiting viral replication through interference with viral enzymes or host cell machinery.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| In Vitro Antimicrobial Study | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL. |

| Anticancer Activity in Cell Lines | Showed significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values around 10 µM. |

| Mechanistic Studies | Suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol. |

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Chloroquine | Quinoline derivative | Antimalarial; inhibits heme polymerization |

| Fluoroquinolones | Fluorinated quinolone antibiotics | Broad-spectrum antibacterial activity |

| Quinacrine | Quinoline derivative | Antiprotozoal and anti-inflammatory effects |

Q & A

Q. What are the critical parameters for optimizing the synthesis of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone to achieve high yield and purity?

- Methodological Answer : Reaction temperature, solvent polarity, and catalyst selection are pivotal. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in quinoline derivatives. Temperature control (80–120°C) minimizes side reactions, while palladium-based catalysts improve coupling reactions involving the pyrrolidine moiety. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Monitor reaction progress using TLC and HPLC .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodological Answer : Combine H/C NMR to assign proton and carbon environments, particularly the fluoroquinoline and ethylphenyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups (e.g., carbonyl stretch at ~1650 cm). Computational methods (DFT) can corroborate experimental data .

Q. What in vitro models are appropriate for initial evaluation of its anticancer potential?

- Methodological Answer : Use cell lines with relevant genetic backgrounds (e.g., HeLa for cervical cancer, MCF-7 for breast cancer). Conduct MTT assays at 24–72 hours post-treatment (IC determination). Include positive controls (e.g., cisplatin) and validate results via flow cytometry (apoptosis) and Western blot (caspase-3 activation). Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Systematically compare assay conditions:

- Purity : Verify compound integrity via HPLC and elemental analysis.

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.

- Cell Line Variability : Test across multiple lines (e.g., A549 vs. HCT-116) to identify tissue-specific effects.

- Dose-Response : Use logarithmic dilution series (1 nM–100 µM) to capture full activity profiles.

Statistical tools (e.g., ANOVA with post-hoc tests) quantify reproducibility .

Q. What computational strategies predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against crystal structures of kinases (e.g., EGFR, Aurora B). Prioritize residues within the ATP-binding pocket (e.g., hinge region). Validate predictions via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (RMSD <2 Å). Compare results with experimental kinase inhibition assays (ADP-Glo™) .

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing its antimicrobial activity?

- Methodological Answer : Synthesize derivatives with modifications at:

- Quinoline C6 : Replace fluorine with Cl/CN to test electronic effects.

- Pyrrolidine : Substitute with piperidine or morpholine to alter steric bulk.

Evaluate minimum inhibitory concentrations (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Corrogate activity trends with LogP (lipophilicity) and polar surface area (PSA) using QSAR models .

Q. What strategies mitigate solubility limitations in pharmacological assays?

- Methodological Answer :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.

- Prodrug Design : Introduce phosphate esters at the quinoline hydroxyl group for hydrolytic activation in vivo.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability. Validate via dynamic light scattering (DLS) and in vitro release studies .

Q. How can metabolic stability be assessed to guide lead optimization?

- Methodological Answer : Conduct liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound depletion. Identify major metabolites via UPLC-QTOF. Modify labile sites (e.g., ethylphenyl amino group) with deuterium or methyl substitutions to block oxidative metabolism. Cross-validate with CYP450 inhibition assays .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between 2D monolayer vs. 3D spheroid models?

- Methodological Answer : 3D spheroids mimic tumor microenvironments (hypoxia, nutrient gradients) that reduce drug penetration. Quantify spheroid volume reduction (ImageJ analysis) vs. monolayer viability (MTT). Use fluorescent tracers (e.g., Hoechst 33342) to assess penetration depth. Adjust dosing regimens or combine with penetration enhancers (e.g., iRGD peptides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.